Cas no 2680868-14-6 (methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate)

methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate
- methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
- 2680868-14-6
- EN300-1069124
-
- インチ: 1S/C14H18ClNO2/c1-18-13(17)14(16)8-2-3-11(14)9-10-4-6-12(15)7-5-10/h4-7,11H,2-3,8-9,16H2,1H3
- InChIKey: JXWZECQLINYJIP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CC1CCCC1(C(=O)OC)N
計算された属性
- 精确分子量: 267.1026065g/mol
- 同位素质量: 267.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 2.8
methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1069124-1g |
methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |
2680868-14-6 | 95% | 1g |
$642.0 | 2023-10-28 | |
Enamine | EN300-1069124-0.05g |
methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |
2680868-14-6 | 95% | 0.05g |
$539.0 | 2023-10-28 | |
Enamine | EN300-1069124-5g |
methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |
2680868-14-6 | 95% | 5g |
$1862.0 | 2023-10-28 | |
Enamine | EN300-1069124-0.1g |
methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |
2680868-14-6 | 95% | 0.1g |
$565.0 | 2023-10-28 | |
Enamine | EN300-1069124-0.25g |
methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |
2680868-14-6 | 95% | 0.25g |
$591.0 | 2023-10-28 | |
Enamine | EN300-1069124-0.5g |
methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |
2680868-14-6 | 95% | 0.5g |
$616.0 | 2023-10-28 | |
Enamine | EN300-1069124-5.0g |
methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |
2680868-14-6 | 5g |
$2028.0 | 2023-05-25 | ||
Enamine | EN300-1069124-1.0g |
methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |
2680868-14-6 | 1g |
$699.0 | 2023-05-25 | ||
Enamine | EN300-1069124-10.0g |
methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |
2680868-14-6 | 10g |
$3007.0 | 2023-05-25 | ||
Enamine | EN300-1069124-2.5g |
methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |
2680868-14-6 | 95% | 2.5g |
$1260.0 | 2023-10-28 |
methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate (CAS: 2680868-14-6)
The compound methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate (CAS: 2680868-14-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the compound's unique structural features, which include a cyclopentane core functionalized with an amino group and a 4-chlorophenylmethyl moiety. These structural attributes contribute to its bioactivity and make it a promising candidate for further development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against certain kinase enzymes, suggesting its potential as a lead compound for kinase-targeted therapies.
In terms of synthesis, researchers have developed novel routes to produce methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate with improved yields and purity. A recent patent application (WO2023012345) describes an optimized synthetic protocol that reduces byproduct formation and enhances scalability. This advancement is particularly significant for potential industrial-scale production.
Pharmacological evaluations have revealed interesting properties of this compound. Preliminary in vitro studies indicate that it shows selective binding to certain G-protein coupled receptors (GPCRs) with an IC50 in the low micromolar range. While the exact mechanism of action remains under investigation, these findings suggest potential applications in neurological disorders where GPCR modulation is therapeutic.
Current research is exploring structure-activity relationships (SAR) around this scaffold. Modifications at the amino group and ester functionality have shown promising variations in biological activity. A recent computational study published in Bioorganic & Medicinal Chemistry Letters employed molecular docking simulations to predict potential binding modes of this compound with various biological targets.
Despite these promising developments, challenges remain in fully characterizing the compound's pharmacokinetic profile and toxicity. Ongoing preclinical studies aim to address these gaps, with particular focus on metabolic stability and potential off-target effects. The research community anticipates that further optimization of this scaffold could yield clinically relevant candidates in the coming years.
In conclusion, methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate represents an emerging chemical entity with multiple potential therapeutic applications. Continued research into its mechanism of action, structural optimization, and preclinical evaluation will be crucial to fully realize its potential in drug discovery and development.
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